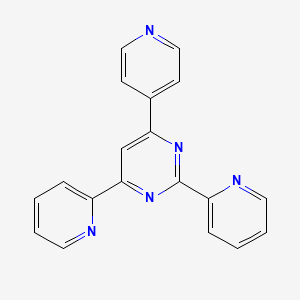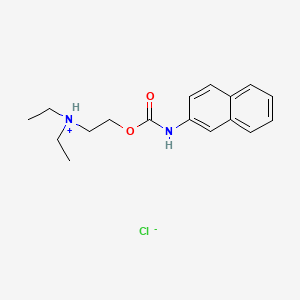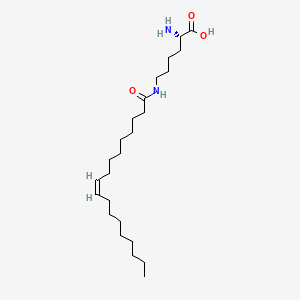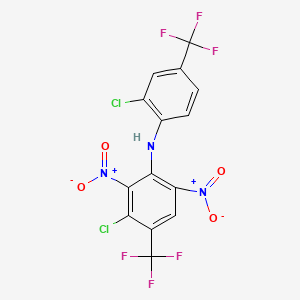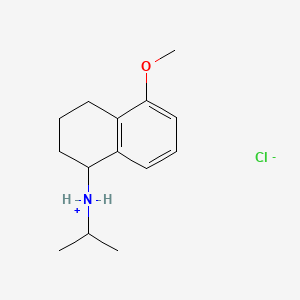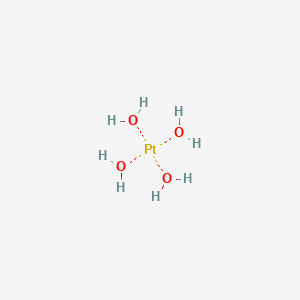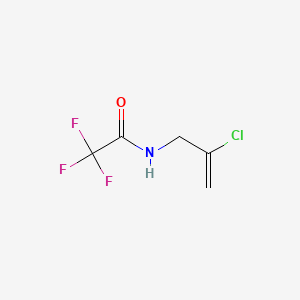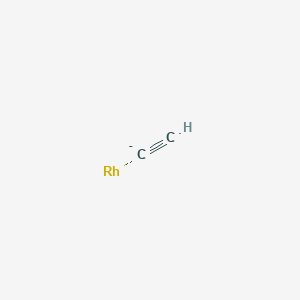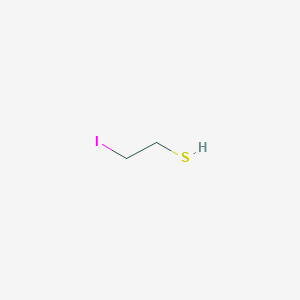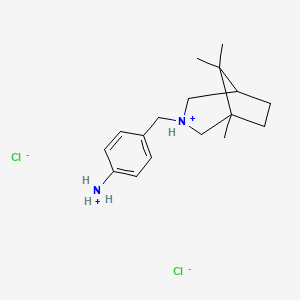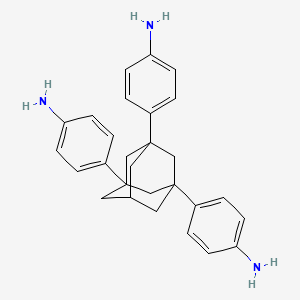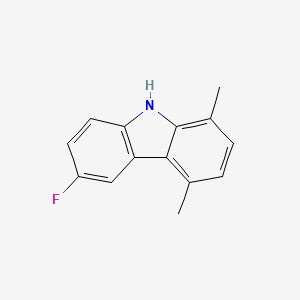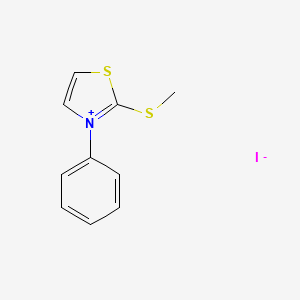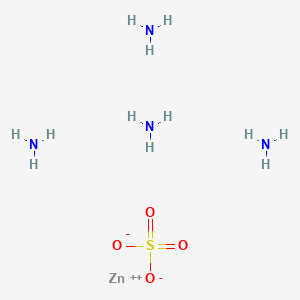
zinc;azane;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc azane sulfate: is an inorganic compound with the chemical formula ZnSO₄ zinc sulfate and has various applications in agriculture, medicine, and industry. This compound is typically found as a white crystalline powder that is soluble in water.
Synthetic Routes and Reaction Conditions:
From Zinc and Sulfuric Acid: The most common method involves reacting zinc metal or zinc oxide with sulfuric acid. The reaction can be represented as: \[ Zn + H₂SO₄ \rightarrow ZnSO₄ + H₂ \]
From Zinc Carbonate: Zinc sulfate can also be produced by reacting zinc carbonate with sulfuric acid: \[ ZnCO₃ + H₂SO₄ \rightarrow ZnSO₄ + CO₂ + H₂O \]
Industrial Production Methods:
From Zinc Ores: Zinc sulfate is often produced by treating zinc-containing ores with sulfuric acid. This method is widely used in the mining industry.
From Recycled Zinc: Recycled zinc materials can also be used to produce zinc sulfate, making it an environmentally friendly option.
Types of Reactions:
Oxidation: Zinc sulfate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions involving zinc sulfate are less common but can occur under specific conditions.
Substitution: Zinc sulfate can participate in substitution reactions, where it can replace other metal ions in a compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Hydrogen gas (H₂), carbon monoxide (CO)
Substitution Reagents: Metal salts, such as sodium chloride (NaCl)
Major Products Formed:
Oxidation Products: Zinc oxide (ZnO), zinc hydroxide (Zn(OH)₂)
Reduction Products: Metallic zinc (Zn)
Substitution Products: Various metal sulfates
Chemistry:
Catalyst: Zinc sulfate is used as a catalyst in organic synthesis reactions.
Precipitation Agent: It is used to precipitate proteins and other biomolecules.
Biology:
Nutrient Supplement: Zinc sulfate is used as a dietary supplement to address zinc deficiency.
Research Tool: It is used in biological studies to understand zinc's role in cellular processes.
Medicine:
Antiseptic: Zinc sulfate is used in topical antiseptic solutions.
Pharmaceuticals: It is included in various medications to treat zinc deficiency and other conditions.
Industry:
Agriculture: Zinc sulfate is used as a fertilizer to correct zinc deficiency in crops.
Water Treatment: It is used to remove heavy metals from wastewater.
Mechanism of Action
Zinc Inhibition: Zinc sulfate inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium (K) channels. This mechanism is specific to cAMP-activated K channels, as zinc does not block calcium (Ca)-mediated K channels.
Molecular Targets and Pathways:
Potassium Channels: Zinc sulfate targets potassium channels, affecting fluid secretion in the intestines.
Cytokine Expression: Zinc plays a role in regulating cytokine expression, which is involved in immune responses.
Antioxidant Enzymes: Zinc activates antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress.
Comparison with Similar Compounds
Copper Sulfate (CuSO₄): Similar to zinc sulfate, copper sulfate is used in agriculture and as a nutrient supplement.
Magnesium Sulfate (MgSO₄): Magnesium sulfate is used in medicine and agriculture, similar to zinc sulfate.
Iron Sulfate (FeSO₄): Iron sulfate is used as a dietary supplement and in water treatment, like zinc sulfate.
Uniqueness:
Specificity: Zinc sulfate is unique in its specificity to potassium channels and its role in immune regulation and antioxidant activity.
Applications: While similar compounds have overlapping uses, zinc sulfate's applications in medicine and industry are particularly notable.
Properties
CAS No. |
34417-25-9 |
|---|---|
Molecular Formula |
H12N4O4SZn |
Molecular Weight |
229.6 g/mol |
IUPAC Name |
zinc;azane;sulfate |
InChI |
InChI=1S/4H3N.H2O4S.Zn/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2 |
InChI Key |
VXAFLZMXUOCKBW-UHFFFAOYSA-L |
Canonical SMILES |
N.N.N.N.[O-]S(=O)(=O)[O-].[Zn+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


